molecular formula C12H10ClFN2O2S B13002014 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide

4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide

Cat. No.: B13002014
M. Wt: 300.74 g/mol
InChI Key: CJVFDHHLBMPABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-fluoroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C12H10ClFN2O2S

Molecular Weight

300.74 g/mol

IUPAC Name

4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClFN2O2S/c13-8-1-6-11(14)12(7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2

InChI Key

CJVFDHHLBMPABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.